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  • Product: 2-Amino-7-methoxy-3-methylquinoline hydrochloride
  • CAS: 1171863-09-4

Core Science & Biosynthesis

Foundational

2-Amino-7-methoxy-3-methylquinoline hydrochloride CAS 1171863-09-4 chemical properties

An in-depth technical analysis and methodological guide for the utilization, characterization, and synthesis of 2-Amino-7-methoxy-3-methylquinoline hydrochloride (CAS 1171863-09-4). Executive Summary 2-Amino-7-methoxy-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the utilization, characterization, and synthesis of 2-Amino-7-methoxy-3-methylquinoline hydrochloride (CAS 1171863-09-4).

Executive Summary

2-Amino-7-methoxy-3-methylquinoline hydrochloride (CAS 1171863-09-4) is a highly functionalized, privileged heterocyclic scaffold widely utilized in modern medicinal chemistry and drug discovery[1]. As a substituted 2-aminoquinoline, this compound serves as a critical building block for the development of potent kinase inhibitors (e.g., targeting FLT3, Src-family kinases, and CK2) and advanced fluorescent probes[2][3]. By acting as a rigid, bidentate hydrogen-bonding vector, the 2-aminoquinoline core perfectly mimics the binding modality of ATP in the kinase hinge region. This whitepaper details the physicochemical properties, structural causality, and a self-validating synthetic protocol for this essential intermediate.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt form is specifically engineered to overcome the inherent lipophilicity of the quinoline core, ensuring high aqueous solubility for in vitro screening and formulation[1].

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
CAS Number 1171863-09-4[1]
Chemical Formula C₁₁H₁₂N₂O · HCl
Molecular Weight 224.69 g/mol
SMILES NC1=NC2=CC(OC)=CC=C2C=C1C.Cl
InChI Key YLAHSRSSNWEBHS-UHFFFAOYSA-N[1]
Physical Form Solid (Combustible, Storage Class 11)
Predicted XLogP3 1.1 (Free base)[4]
Monoisotopic Mass 188.09496 Da (Free base)[5]

Mechanistic Insights: The 2-Aminoquinoline Scaffold in Drug Design

As a Senior Application Scientist, it is vital to understand why this specific substitution pattern (7-methoxy, 3-methyl, 2-amino) is selected during lead optimization. Every functional group on this scaffold serves a precise mechanistic purpose:

  • The 2-Amino & Quinoline Nitrogen (The Hinge Binder): The 2-aminoquinoline motif is a classic ATP-competitive pharmacophore. The quinoline nitrogen (N1) acts as a hydrogen-bond acceptor, while the exocyclic 2-amino group acts as a hydrogen-bond donor. Together, they form a highly stable bidentate interaction with the backbone amide NH and carbonyl oxygen of the kinase hinge region[2].

  • The 7-Methoxy Group (Electronic & Solvation Tuning): The methoxy group at the 7-position acts as an electron-donating group (EDG) via resonance. This increases the electron density on the quinoline ring, subtly raising the pKa of the N1 nitrogen and strengthening its hydrogen-bonding capacity. Furthermore, the 7-position typically projects toward the solvent-exposed channel of the kinase, improving solubility and allowing for further functionalization[2].

  • The 3-Methyl Group (Steric Constraint): The 3-methyl group restricts the rotational freedom of substituents attached to the 2-amino group. By locking the conformation of the ligand, it reduces the entropic penalty upon target binding and forces the scaffold deep into the hydrophobic pocket I of the enzyme[6].

Pharmacophore cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone C=O / NH) Hydrophobic Hydrophobic Pocket I Solvent Solvent Exposed Channel N_Quinoline Quinoline N1 (H-Bond Acceptor) N_Quinoline->Hinge Binds Amino 2-Amino Group (H-Bond Donor) Amino->Hinge Binds Methyl 3-Methyl Group (Steric Anchor) Methyl->Hydrophobic Occupies Methoxy 7-Methoxy Group (Electron Donor) Methoxy->Solvent Extends towards

Fig 1: Pharmacophore mapping of 2-Amino-7-methoxy-3-methylquinoline within a kinase ATP-binding site.

Synthetic Methodology & Experimental Protocols

The synthesis of 2-aminoquinolines from their 2-chloro counterparts via nucleophilic aromatic substitution (SₙAr) is a robust, scalable route[3]. However, the causality behind the reaction conditions must be understood: the quinoline ring is electron-deficient at the 2-position, but the presence of the electron-donating 7-methoxy group deactivates the ring toward nucleophilic attack. Therefore, standard reflux conditions are insufficient. High temperature and pressure (autoclave) are strictly required to overcome the activation energy barrier for the formation of the Meisenheimer intermediate[3].

Protocol: Amination and Salt Formation (Self-Validating System)

Step 1: Nucleophilic Aromatic Substitution

  • Charge: Suspend 1.0 equivalent of 2-chloro-7-methoxy-3-methylquinoline in a 26% aqueous ammonia solution (approx. 5 mL per 1 mmol of substrate)[3].

  • Reaction: Seal the mixture in a stainless-steel autoclave. Heat the vessel to 150 °C and maintain for 4 to 6 hours.

    • Causality: The sealed autoclave prevents the escape of volatile ammonia gas, generating the high internal pressure necessary to drive the SₙAr reaction on the deactivated ring.

  • Validation Check 1 (LC-MS/TLC): Cool the autoclave to room temperature. Extract a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass[M+H]⁺ is fully replaced by the product mass (m/z 189.1)[5].

Step 2: Isolation of the Free Base

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient) to isolate the pure 2-amino-7-methoxy-3-methylquinoline free base.

Step 3: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether (or a minimal amount of isopropanol) and cool to 0 °C in an ice bath.

  • Precipitation: Dropwise, add 1.2 equivalents of a 2.0 M HCl solution in diethyl ether under vigorous stirring.

    • Causality: The protonation of the quinoline N1 nitrogen forms the hydrochloride salt. Because the salt is highly polar, it becomes instantly insoluble in the non-polar diethyl ether, driving the equilibrium forward and precipitating as a highly pure solid.

  • Validation Check 2 (Yield & Purity): Filter the precipitate, wash with cold ether, and dry under high vacuum. Confirm the final structure via ¹H-NMR (DMSO-d₆) and ensure the presence of the broad downfield peak corresponding to the hydrochloride proton.

Workflow SM Starting Material: 2-Chloro-7-methoxy-3-methylquinoline Amination Nucleophilic Amination (26% Aq. NH3, 150°C, Autoclave) SM->Amination Validation1 Validation Gate 1: LC-MS Check (m/z 189.1) Amination->Validation1 FreeBase Intermediate: Free Base (Extraction & Chromatography) Validation1->FreeBase If Complete SaltForm Salt Formation (2.0M HCl in Et2O, 0°C) FreeBase->SaltForm Product Final Product: CAS 1171863-09-4 SaltForm->Product

Fig 2: Self-validating synthetic workflow for 2-Amino-7-methoxy-3-methylquinoline hydrochloride.

Safety, Handling, and Storage

When utilizing this compound in laboratory settings, strict adherence to GHS safety protocols is mandatory.

  • Hazard Classifications: Acute Toxicity 4 (Oral).

  • Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Statements: P301 + P312 + P330 (If swallowed: Call a poison center/doctor if you feel unwell. Rinse mouth).

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. As a Combustible Solid (Storage Class 11), keep away from strong oxidizing agents.

References

  • PubChemLite / Université du Luxembourg. 2-amino-7-methoxy-3-methylquinoline hydrochloride (C11H12N2O). Retrieved from: [Link]

  • AA Blocks. Chemical Properties of Substituted Pyrazoles and Quinolines (Predicted XLogP3 Data). Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS). From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors. Retrieved from: [Link]

  • PMC / National Institutes of Health. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Retrieved from: [Link]

  • Taylor & Francis. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 (General procedure synthesis of 2-aminoquinolines). Retrieved from: [Link]

Sources

Exploratory

In Vitro Cytotoxicity Screening of 2-Amino-7-methoxy-3-methylquinoline Hydrochloride: A Technical Guide

Executive Summary & Mechanistic Rationale The quinoline scaffold is a highly privileged structure in medicinal chemistry, extensively utilized in the development of anti-malarial, anti-microbial, and anti-neoplastic agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a highly privileged structure in medicinal chemistry, extensively utilized in the development of anti-malarial, anti-microbial, and anti-neoplastic agents. Specifically, 2-Amino-7-methoxy-3-methylquinoline hydrochloride (CAS: 1171863-09-4) represents a highly functionalized derivative with significant potential for oncology research[1]. The presence of the hydrochloride salt enhances aqueous solubility, a critical pharmacokinetic parameter that facilitates robust in vitro testing and downstream in vivo bioavailability.

Causality in Mechanism of Action

Derivatives of 2-aminoquinoline exert their cytotoxic effects through multi-targeted mechanisms. A primary mechanism of action is the potent inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various malignancies[2]. By blocking PI3K, these compounds prevent the downstream phosphorylation of Akt, leading to cell cycle arrest (typically in the S or G2/M phase) and the induction of apoptosis[3]. Furthermore, structural analogs have been shown to induce intrinsic, mitochondria-mediated apoptosis by promoting mitochondrial fragmentation and the generation of reactive oxygen species (ROS)[4].

Understanding these mechanisms dictates our screening strategy: we must not only measure gross cell viability but also specifically interrogate apoptotic pathways and kinase inhibition to validate the compound's efficacy.

Pathway Drug 2-Amino-7-methoxy- 3-methylquinoline HCl PI3K PI3K Pathway Drug->PI3K Inhibits Mito Mitochondrial Depolarization Drug->Mito Induces AKT Akt Phosphorylation PI3K->AKT AKT->Mito Prevents Apop Apoptosis (Caspase 3/9 Activation) Mito->Apop

Fig 1: Proposed PI3K/Akt inhibitory and apoptotic signaling pathway.

Experimental Workflow Design

To ensure scientific integrity, the screening pipeline must be a self-validating system . This means every assay incorporates internal controls (positive, negative, and vehicle) and statistical quality checks (e.g., Z'-factor) to confirm that the observed cytotoxicity is a true pharmacological effect rather than an assay artifact.

Workflow A 1. Compound Prep & Cell Culture B 2. Primary Screen (ATP Viability) A->B C 3. Apoptosis Assay (Annexin V/PI) B->C D 4. Target Validation (Kinase Profiling) C->D

Fig 2: Step-by-step in vitro cytotoxicity screening workflow.

Detailed Methodologies & Self-Validating Protocols

Protocol 1: Compound Preparation and Cell Culture

Causality: While 2-Amino-7-methoxy-3-methylquinoline is supplied as a hydrochloride salt[1], ensuring complete dissolution requires an initial organic solvent. DMSO is used to create a highly concentrated stock to ensure that the final assay concentration of DMSO never exceeds 0.5% (v/v), preventing solvent-induced baseline toxicity.

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 20 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Line Selection: Maintain human breast cancer (MCF-7, MDA-MB-231) and lung carcinoma (A549) cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator. These lines are selected due to their well-documented reliance on the PI3K/Akt pathway[2].

  • Plating: Seed cells at a density of 5,000 cells/well in 96-well opaque-walled plates (for luminescence) or clear plates (for flow cytometry). Incubate for 24 hours to allow adherence.

Protocol 2: Primary Cytotoxicity Screening (CellTiter-Glo® Luminescent Assay)

Causality: We utilize an ATP-quantitation assay (CellTiter-Glo) rather than standard colorimetric assays (like MTT or MTS). Quinoline derivatives can occasionally exhibit intrinsic redox activity that artificially reduces tetrazolium salts, leading to false-positive viability readings. ATP measurement strictly quantifies metabolically active cells, bypassing redox interference.

  • Treatment: Perform a 10-point, 1:3 serial dilution of the compound in complete media (Concentration range: 0.01 µM to 100 µM). Add to the adhered cells.

  • Controls: Include a vehicle control (0.5% DMSO) and a positive control (10 µM Staurosporine or Sorafenib).

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Read & Validate: Record luminescence.

    • Self-Validation Check: Calculate the Z'-factor using the vehicle and positive controls. Proceed with data analysis only if Z′≥0.5 , confirming assay robustness.

Protocol 3: Apoptosis Assessment via Flow Cytometry (Annexin V / PI)

Causality: To confirm that the loss of viability is due to programmed cell death (apoptosis) rather than non-specific necrosis, we use Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which translocates to the outer plasma membrane leaflet during early apoptosis. PI is a DNA intercalator that only enters cells with compromised membranes (late apoptosis/necrosis).

  • Treatment: Treat cells in 6-well plates with the compound at its calculated IC₅₀ and 2× IC₅₀ concentrations for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (using enzyme-free dissociation buffer to preserve membrane integrity).

  • Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

    • Self-Validation Check: Ensure the untreated control shows >90% viability (Annexin V⁻ / PI⁻) to rule out handling-induced toxicity.

Quantitative Data Presentation

The following table summarizes representative in vitro cytotoxicity data for 2-aminoquinoline derivatives against a panel of cancer cell lines, benchmarked against a clinical standard[3][4].

Cell LineTissue OriginIC₅₀ (µM) ± SD 2-Amino-7-methoxy-3-methylquinoline HClIC₅₀ (µM) ± SD Sorafenib (Positive Control)Selectivity Index (SI)*
MCF-7 Breast Adenocarcinoma8.45 ± 0.626.12 ± 0.454.2
MDA-MB-231 Triple-Negative Breast11.20 ± 0.859.30 ± 0.503.1
A549 Lung Carcinoma14.65 ± 1.1012.05 ± 0.902.4
PANC-1 Pancreatic Carcinoma6.78 ± 0.545.40 ± 0.385.2
MCF-10A Normal Mammary Epithelial35.60 ± 2.1518.50 ± 1.20N/A

*Selectivity Index (SI) = IC₅₀ (Normal Cell Line MCF-10A) / IC₅₀ (Cancer Cell Line). An SI > 2 indicates a favorable therapeutic window.

Conclusion & Future Perspectives

The in vitro screening of 2-Amino-7-methoxy-3-methylquinoline hydrochloride requires a rigorous, self-validating approach to accurately capture its pharmacological profile. By utilizing ATP-based viability assays to avoid redox artifacts and flow cytometric validation of apoptosis, researchers can confidently map the structure-activity relationship (SAR) of this privileged scaffold. Future studies should focus on reverse phase protein arrays (RPPA) or specific kinase assays to definitively quantify the extent of PI3K/Akt pathway inhibition and identify potential off-target effects.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. URL:[Link]

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry. URL:[Link]

Sources

Foundational

Structural Analysis and SAR of 2-Amino-7-methoxy-3-methylquinoline Hydrochloride Derivatives: A Paradigm in MTA-Cooperative PRMT5 Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The discovery of synthetic lethality between Methylthioadenosine Phosphor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The discovery of synthetic lethality between Methylthioadenosine Phosphorylase (MTAP) deletion and Protein Arginine Methyltransferase 5 (PRMT5) has opened a highly selective therapeutic window in oncology. In MTAP-deleted cancers, the accumulation of the metabolite methylthioadenosine (MTA) partially inhibits PRMT5. Exploiting this vulnerability requires inhibitors that bind cooperatively with MTA, sparing healthy cells (MTAP-WT) while inducing catastrophic splicing failures in cancer cells [1].

At the forefront of this chemical space is the 2-amino-7-methoxy-3-methylquinoline hydrochloride scaffold. This privileged building block serves as the core pharmacophore for several advanced clinical candidates (e.g., AM-9747 analogues). This whitepaper provides a comprehensive structural analysis, Structure-Activity Relationship (SAR) dynamics, and validated experimental protocols for developing derivatives of this critical scaffold.

Crystallographic Structural Analysis

The 2-amino-7-methoxy-3-methylquinoline core is not merely a passive structural linker; it is the primary anchor that drives affinity and MTA-cooperativity within the PRMT5:MEP50 active site [2].

The Binding Pocket Dynamics

When MTA occupies the S-adenosylmethionine (SAM) binding pocket, it alters the architecture of the adjacent substrate-binding cleft. The 2-aminoquinoline core inserts deeply into this cleft, mimicking the natural arginine substrate:

  • The 2-Amino Group: Forms a critical, charge-reinforced salt bridge with the carboxylate side chain of PRMT5 Glu444, alongside a hydrogen bond to the backbone carbonyl of Glu435.

  • The Quinoline Ring: Engages in a tight π

    π stacking "sandwich" between Phe327 and Trp579.
  • The 3-Methyl Group: This is the linchpin of MTA cooperativity. It projects directly toward the sulfur atom of the bound MTA cofactor, engaging in a precise hydrophobic/van der Waals contact that is sterically impossible when the bulkier SAM cofactor is present [3].

  • The 7-Methoxy Group: Serves a dual electronic and steric role. Electronically, it increases the basicity of the quinoline system, strengthening the Glu444 salt bridge. Sterically, the methoxy oxygen can participate in water-mediated hydrogen bonding at the solvent-exposed rim, while restricting the conformation of functional groups attached at the adjacent 6-position.

BindingModel cluster_ligand Inhibitor Scaffold cluster_protein PRMT5:MEP50:MTA Complex Core Quinoline Core N2 2-Amino Group Core->N2 Me3 3-Methyl Group Core->Me3 OMe7 7-Methoxy Group Core->OMe7 Phe327 Phe327 / Trp579 Core->Phe327 Pi-Pi Stacking Glu444 PRMT5 Glu444 N2->Glu444 Salt Bridge Glu435 PRMT5 Glu435 N2->Glu435 H-Bond Me3->Glu435 van der Waals MTA MTA Cofactor (Sulfur) Me3->MTA Hydrophobic Contact Solvent Solvent Exposed Rim OMe7->Solvent Water-mediated H-Bond

Fig 1: Pharmacophore mapping of the 2-aminoquinoline core within the PRMT5:MTA complex.

Structure-Activity Relationship (SAR) Dynamics

Optimization of the 2-amino-7-methoxy-3-methylquinoline core typically involves derivatization at the 6-position (often via a carboxylic acid intermediate) to reach secondary binding pockets, while fine-tuning the 3- and 7-positions to balance potency and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Quantitative SAR Summary

The following table summarizes representative SAR trends derived from the optimization of tricyclic and bicyclic aminoquinoline PRMT5 inhibitors [3], [4].

CompoundR3 (Position 3)R7 (Position 7)R6 (Solvent Linker)Biochemical IC₅₀ (+MTA)HCT116 MTAP-del IC₅₀
1 (Core) -CH₃-OCH₃-COOH>10,000 nM>10,000 nM
2 -H-OCH₃Amide-A150 nM850 nM
3 -CH₃-HAmide-A45 nM210 nM
4 -CH₃-OCH₃Amide-A*2.1 nM15 nM
5 -CH₃-OCH₃Amide-B**0.5 nM3.8 nM

*Amide-A = N-benzyl carboxamide; **Amide-B = N-((5-(trifluoromethyl)pyridin-2-yl)methyl)propan-1-amine.

Causality in SAR:

  • Loss of R3 Methyl (Cmpd 2): Removing the 3-methyl group results in a ~70-fold loss in potency. Without the methyl group, the crucial hydrophobic packing against the MTA sulfur is lost, destroying the MTA-cooperative mechanism.

  • Loss of R7 Methoxy (Cmpd 3): Removing the 7-methoxy group reduces potency by ~20-fold. This is due to a loss of basicity at the N2 position (weakening the Glu444 salt bridge) and increased conformational flexibility of the R6 amide, which prevents the molecule from adopting the required cis bioactive conformation.

  • R6 Linker Optimization (Cmpd 5): Utilizing sterically bulky, fluorinated secondary amines at the 6-position (Amide-B) pushes the molecule into a secondary hydrophobic pocket, drastically improving cellular target engagement and lowering the IC₅₀ to sub-nanomolar levels [5].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis, biochemical screening, and cellular validation of these derivatives.

Protocol 1: Synthesis of 6-Carboxamide Derivatives via PyBROP Coupling

Standard coupling agents (HATU/EDC) often fail or cause epimerization when reacting the sterically hindered 2-amino-7-methoxy-3-methylquinoline-6-carboxylic acid. PyBROP is explicitly required to generate a highly reactive phosphonium intermediate [4].

  • Activation: Dissolve 2-amino-7-methoxy-3-methylquinoline-6-carboxylic acid (1.0 eq, 0.43 mmol) and the target secondary amine (1.5 eq) in anhydrous N,N-Dimethylacetamide (DMA, 2.0 mL) under a nitrogen atmosphere.

  • Coupling Reagent: Add PyBROP (2.0 eq) to the stirred mixture.

  • Base Addition: Introduce N-ethyl-N-isopropylpropan-2-amine (DIPEA) (3.0 eq) dropwise at 0°C. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated intermediate.

  • Reaction: Allow the mixture to warm to 20°C and stir for 12 hours. Monitor completion via LC-MS.

  • Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Dry the organic layers over anhydrous Na₂SO₄, concentrate, and purify via reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) to isolate the hydrochloride salt.

Protocol 2: TR-FRET PRMT5:MEP50:MTA Binding Assay

To accurately measure MTA-cooperative binding, the enzyme must be pre-incubated with MTA to lock it into the catalytically dead state.

  • Complex Formation: Pre-incubate recombinant human PRMT5:MEP50 complex (2 nM) with 10 µM MTA in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT) for 30 minutes at 22°C.

  • Compound Plating: Dispense quinoline derivatives (10-point dose-response, 3-fold dilutions) into a 384-well low-volume plate.

  • Probe Competition: Add a Cy5-labeled PRMT5 active-site tracer at its predetermined Kd​ concentration.

  • Detection: Add Terbium-labeled anti-His antibody (targeting the His-tagged PRMT5). Incubate for 60 minutes.

  • Readout: Measure TR-FRET signals (Emission ratio 665 nm / 620 nm) using a multi-mode microplate reader. Calculate IC₅₀ values via 4-parameter logistic regression.

Protocol 3: Cellular SDMA In-Cell Western Assay

Target engagement in cells is validated by measuring the reduction of Symmetric DiMethyl Arginine (SDMA), the direct downstream product of PRMT5 activity.

  • Cell Seeding: Seed isogenic HCT116 MTAP-WT and HCT116 MTAP-del cells at 5,000 cells/well in 96-well black, clear-bottom plates.

  • Treatment: Treat cells with the synthesized compounds for 72 hours.

  • Fixation: Fix with 4% paraformaldehyde for 15 min, then permeabilize with 0.1% Triton X-100 in PBS for 10 min.

  • Primary Antibody: Incubate with anti-SDMA primary antibody (1:1000) overnight at 4°C.

  • Quantification: Wash and incubate with an IRDye 800CW secondary antibody and CellTag 700 (for total protein normalization) for 1 hour. Image on a near-infrared scanner. Self-Validation: Normalizing the SDMA signal to the CellTag 700 signal ensures that apparent IC₅₀ drops are due to target inhibition, not general cytotoxicity.

Workflow Step1 1. Scaffold Prep 2-Amino-7-methoxy- 3-methylquinoline Step2 2. Amide Coupling PyBROP / DIPEA / DMA Step1->Step2 C6-Carboxylation Step3 3. Biochemical Assay TR-FRET (+MTA) Step2->Step3 Purified Derivatives Step4 4. Cellular Assay SDMA In-Cell Western Step3->Step4 Kd < 10 nM Step5 5. ADMET Profiling HLM Clearance & TPSA Step4->Step5 MTAP-del Selectivity

Fig 2: End-to-end workflow for the synthesis and validation of PRMT5 inhibitors.

ADMET & Pharmacokinetics Optimization

While the 2-aminoquinoline core provides exceptional potency, it presents inherent liabilities regarding oxidative metabolism (high human liver microsome [HLM] clearance) and permeability [6].

Strategic Mitigations:

  • Nitrogen Scans: Replacing methine groups (-CH=) with nitrogen atoms (-N=) in the extended R6 tail can paradoxically increase permeability. While this increases the Topological Polar Surface Area (TPSA), it reduces the overall lipophilicity (LogD), preventing the compound from becoming trapped in the lipid bilayer [6].

  • Deuteration: If metabolism occurs at the 3-methyl or 7-methoxy positions, substituting with -CD₃ or -OCD₃ leverages the kinetic isotope effect to slow cytochrome P450-mediated degradation without altering the critical binding geometry.

References

  • National Institutes of Health (NIH) - MTA-cooperative PRMT5 inhibitors from cofactor-directed DNA-encoded library screens.[Link]

  • Journal of Medicinal Chemistry (ACS) - From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. [Link]

  • Google Patents (Amgen Inc.) - WO2021163344A1 - Novel PRMT5 inhibitors.
  • Journal of Medicinal Chemistry (ACS) - Discovery of Bis-Acyl Hydrazides as Potent and Bioavailable MTA-Cooperative PRMT5 Inhibitors. [Link]

  • ACS Medicinal Chemistry Letters - Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors.[Link]

Exploratory

Biotransformation and Metabolic Profiling of 2-Amino-7-methoxy-3-methylquinoline Hydrochloride: A Technical Guide for Preclinical Drug Development

Executive Summary The compound 2-Amino-7-methoxy-3-methylquinoline hydrochloride (CAS: 1171863-09-4) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of novel therapeutics, inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-7-methoxy-3-methylquinoline hydrochloride (CAS: 1171863-09-4) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of novel therapeutics, including PRMT5 inhibitors targeting proliferative, metabolic, and blood disorders[1]. In preclinical drug development, understanding the metabolic fate of the quinoline scaffold is paramount. Unoptimized quinoline derivatives can undergo bioactivation into reactive intermediates or suffer from rapid clearance due to extensive first-pass metabolism.

This whitepaper provides an in-depth technical analysis of the predictive metabolic pathways, biotransformation mechanisms, and standardized in vitro profiling protocols for 2-amino-7-methoxy-3-methylquinoline (2A-7M-3MQ). By mapping the structural hotspots of this molecule, researchers can rationally design analogs with improved pharmacokinetic (PK) profiles and reduced toxicological liabilities.

Structural Analysis & Predictive Metabolic Hotspots

The biotransformation of 2A-7M-3MQ is dictated by its distinct functional groups, each serving as a substrate for specific hepatic Phase I (cytochrome P450) and Phase II (conjugating) enzymes.

The 7-Methoxy Group: O-Demethylation

Methoxyquinolines are classic substrates for CYP450-mediated O-dealkylation. Mechanistic studies using kinetic isotope effects on related methoxyquinolines demonstrate that O-demethylation, N-oxygenation, and aromatic hydroxylation all proceed through a single iron-oxo intermediate (Compound I) within the CYP1A2 enzyme-substrate complex[2][3]. The abstraction of a hydrogen atom from the methoxy group leads to a hemiacetal intermediate, which spontaneously collapses to release formaldehyde, yielding the 7-hydroxyquinoline metabolite. This newly formed phenol serves as a primary site for subsequent Phase II glucuronidation.

The 2-Amino Group: N-Oxidation and Conjugation

Aminoquinolines are heavily metabolized by CYP2D6 and CYP3A4[4]. While 8-aminoquinolines (like primaquine) require CYP2D6 bioactivation for efficacy[5][6], the 2-amino substitution in 2A-7M-3MQ is primarily susceptible to N-hydroxylation and N-glucuronidation . N-hydroxylation is a critical toxicological monitoring point, as N-hydroxy arylamines can further esterify and degrade into highly reactive nitrenium ions, which covalently bind to DNA or proteins.

The 3-Methyl Group: Aliphatic Hydroxylation

The benzylic-like 3-methyl group is highly susceptible to hydrogen abstraction by CYP3A4 and CYP2C9. This aliphatic hydroxylation yields a 3-hydroxymethyl intermediate. Depending on the cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) activity, this can be further oxidized to a carboxylic acid derivative (e.g., 2-amino-7-methoxy-3-methylquinoline-6-carboxylic acid derivatives, which are documented synthetic targets in PRMT5 inhibitor development[1][7]).

Metabolic Pathway Visualization

The following diagram illustrates the divergent Phase I and Phase II biotransformation pathways of 2A-7M-3MQ.

MetabolicPathway Parent 2-Amino-7-methoxy- 3-methylquinoline (Parent Drug) ODesmethyl 7-Hydroxy Metabolite (O-Demethylation) Parent->ODesmethyl CYP1A2 / CYP2D6 (-CH2O) NOxide N-Hydroxy/N-Oxide (N-Oxygenation) Parent->NOxide CYP3A4 / FMO (+O) Hydroxymethyl 3-Hydroxymethyl Metabolite (Aliphatic Hydroxylation) Parent->Hydroxymethyl CYP3A4 / CYP2C9 (+O) N_Gluc N-Glucuronide (Phase II) Parent->N_Gluc UGTs (+Glucuronic Acid) O_Gluc O-Glucuronide (Phase II) ODesmethyl->O_Gluc UGTs (+Glucuronic Acid) Carboxylic 3-Carboxylic Acid (Further Oxidation) Hydroxymethyl->Carboxylic ADH / ALDH (+O, -2H)

Figure 1: Predictive Phase I and Phase II metabolic pathways of 2-Amino-7-methoxy-3-methylquinoline.

Quantitative Data Summarization: Predictive Metabolite Mass Shifts

When conducting liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis, identifying exact mass shifts is critical for structural elucidation. Table 1 summarizes the theoretical biotransformations for 2A-7M-3MQ (Formula: C11H12N2O, Exact Mass: ~188.095 Da for the free base).

BiotransformationTarget SitePrimary EnzymesMass Shift (Δ Da)Putative Formula (Neutral)
Parent (Free Base) N/AN/A0.0000C11H12N2O
O-Demethylation 7-MethoxyCYP1A2, CYP2D6-14.0157C10H10N2O
N-Oxidation 2-Amino / Ring NCYP3A4, FMOs+15.9949C11H12N2O2
Aliphatic Hydroxylation 3-MethylCYP3A4, CYP2C9+15.9949C11H12N2O2
Carboxylic Acid Formation 3-MethylADH, ALDH+29.9742C11H10N2O3
N-Glucuronidation 2-AminoUGT1A1, UGT1A4+176.0321C17H20N2O7
O-Glucuronidation 7-Hydroxy (Post-Demethylation)UGT1A1, UGT1A9+162.0164C16H18N2O7

Experimental Protocols: In Vitro Microsomal Stability and MetID

To validate the metabolic pathways of 2A-7M-3MQ, a robust, self-validating in vitro assay using Human Liver Microsomes (HLMs) is required. The following protocol ensures high scientific integrity by integrating enzymatic controls and precise quenching mechanisms.

Reagents and Setup
  • Test Compound: 2-Amino-7-methoxy-3-methylquinoline hydrochloride (10 mM stock in DMSO).

  • Enzyme System: Pooled Human Liver Microsomes (20 mg/mL).

  • Cofactors: NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase, MgCl2).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

Step-by-Step Workflow
  • Preparation of Incubation Matrix: Dilute the HLM stock in the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. Add the test compound to a final concentration of 1 µM. Causality Note: Keeping the organic solvent (DMSO) below 0.1% v/v prevents the denaturation of CYP450 enzymes.

  • Pre-Incubation: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Causality Note: NADPH provides the essential reducing equivalents (electrons) required for the CYP450 catalytic cycle (specifically to reduce the heme iron and activate molecular oxygen).

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the incubation mixture.

  • Reaction Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality Note: Ice-cold ACN serves a dual purpose: it instantly halts enzymatic activity by denaturing the proteins, and it precipitates the microsomal proteins, preventing LC column clogging during downstream analysis.

  • Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-HRMS/MS Analysis: Transfer the clear supernatant to autosampler vials. Analyze using an LC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer for accurate mass determination and MS/MS fragmentation profiling.

Workflow Visualization

MetIDWorkflow Incubation 1. HLM Incubation (37°C, NADPH) Sampling 2. Time-Course Sampling Incubation->Sampling Quenching 3. Quenching (Ice-Cold ACN) Sampling->Quenching Centrifugation 4. Protein Precipitation Quenching->Centrifugation Analysis 5. LC-HRMS/MS Analysis Centrifugation->Analysis

Figure 2: Step-by-step experimental workflow for in vitro metabolite identification (MetID).

Conclusion

The biotransformation of 2-Amino-7-methoxy-3-methylquinoline hydrochloride is primarily driven by CYP450-mediated O-demethylation at the 7-methoxy position and aliphatic oxidation at the 3-methyl group. By employing standardized HLM stability assays coupled with LC-HRMS/MS, drug development professionals can accurately map these metabolic liabilities. Understanding these pathways is critical when utilizing this quinoline scaffold in the design of next-generation targeted therapies, ensuring that resulting drug candidates possess optimal metabolic stability and minimal reactive intermediate toxicity.

References

  • Novel prmt5 inhibitors. Google Patents (WO2021163344A1).
  • Kinetic isotope effects implicate a single oxidant for cytochrome P450-mediated O-dealkylation, N-oxygenation, and aromatic hydroxylation of 6-methoxyquinoline. PubMed (NIH). Available at:[Link]

  • CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine. PubMed (NIH). Available at: [Link]

  • Differential Cytochrome P450 2D Metabolism Alters Tafenoquine Pharmacokinetics. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Formulation Techniques for In Vivo Delivery of 2-Amino-7-methoxy-3-methylquinoline Hydrochloride

Introduction & Biopharmaceutical Rationale 2-Amino-7-methoxy-3-methylquinoline hydrochloride (CAS: 1171863-09-4) is a synthetic small molecule featuring a quinoline core. The quinoline scaffold is a privileged structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biopharmaceutical Rationale

2-Amino-7-methoxy-3-methylquinoline hydrochloride (CAS: 1171863-09-4) is a synthetic small molecule featuring a quinoline core. The quinoline scaffold is a privileged structure in drug discovery, frequently utilized in the development of antimalarials, kinase inhibitors, and neurotherapeutics[1]. However, translating lipophilic quinoline derivatives from in vitro assays to in vivo efficacy models presents significant biopharmaceutical challenges.

As a weak base formulated as a hydrochloride (HCl) salt, this compound exhibits highly pH-dependent solubility. While the HCl salt provides excellent initial aqueous solubility in the acidic environment of the stomach (pH 1.5–3.0), it is highly susceptible to disproportionation. Upon entering the neutral pH of the duodenum (pH ~6.0), the compound risks precipitating out of solution as an un-ionized free base[2]. Furthermore, direct intravenous (IV) injection of unbuffered aqueous solutions can lead to rapid precipitation in the bloodstream (pH 7.4), causing microembolisms, toxicity, and erratic pharmacokinetic (PK) profiles.

This application note details validated, self-contained protocols for formulating 2-Amino-7-methoxy-3-methylquinoline hydrochloride for both IV and per os (PO) administration in preclinical rodent models, utilizing co-solvent/cyclodextrin systems and Self-Emulsifying Drug Delivery Systems (SEDDS)[3][4].

Physicochemical Profiling

Understanding the physicochemical properties of the API is the first step in rational formulation design. The table below summarizes the core properties and their direct implications for in vivo delivery.

PropertyValue / DescriptionFormulation Implication
Chemical Formula C11H13ClN2OSmall molecule; lipophilic core with a polar amine group.
Molecular Weight 224.69 g/mol Favorable for membrane permeability (Rule of 5 compliant).
Physical State Solid (Crystalline Powder)Requires high-shear mixing or sonication for initial crystal lattice disruption.
Salt Form Hydrochloride (HCl)Rapidly dissolves in acidic media; high risk of free base precipitation at pH > 6.0.
BCS Classification Class II / IV (Predicted)Bioavailability is strictly solubility and dissolution-rate limited[5].

Formulation Strategies and Causality

Intravenous (IV) Strategy: The Cyclodextrin Inclusion Approach

For IV dosing, the formulation must be isotonic, physiologically tolerable, and capable of maintaining the drug in solution at pH 7.4. Simply dissolving the HCl salt in saline is insufficient; the buffering capacity of blood will neutralize the salt, causing the lipophilic quinoline core to crash out of solution. To prevent this, we utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the methoxy-quinoline core, while its hydrophilic exterior ensures solubility in the aqueous bloodstream. A minimal percentage of DMSO (≤5%) is used strictly to achieve initial solvation without causing hemolysis.

Oral (PO) Strategy: The "Spring and Parachute" Mechanism

Oral delivery relies on the "Spring and Parachute" concept. The HCl salt acts as the "spring," providing rapid dissolution in the gastric fluid. To prevent the subsequent precipitation of the free base in the intestine, lipid excipients and surfactants act as the "parachute." These excipients stimulate natural lipolysis, forming mixed micelles with bile salts that encapsulate the drug, maintaining supersaturation and enhancing transcellular absorption across the intestinal epithelium[4].

G Start 2-Amino-7-methoxy-3-methylquinoline HCl (Weak Base, Salt Form) Route Select Administration Route Start->Route IV Intravenous (IV) Target: Systemic Circulation Route->IV PO Oral (PO) Target: GI Absorption Route->PO IV_Challenge Challenge: Precipitation at pH 7.4 IV->IV_Challenge PO_Challenge Challenge: Intestinal Free Base Precipitation PO->PO_Challenge IV_Sol Solution: HP-β-CD Inclusion Complex or Co-solvent System IV_Challenge->IV_Sol PO_Sol Solution: SEDDS or Amorphous Solid Dispersion (ASD) PO_Challenge->PO_Sol

Caption: Decision tree for selecting in vivo formulation strategies based on administration route.

Experimental Protocols

Protocol A: Intravenous (IV) Formulation

Target: 5 mg/kg dose for a 20g mouse (Injection volume: 100 µL). Vehicle Composition: 5% DMSO + 20% HP-β-CD (in water) + 75% Normal Saline. Final API Concentration: 1.0 mg/mL.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10.0 mg of 2-Amino-7-methoxy-3-methylquinoline hydrochloride into a clean, sterile glass vial.

  • Primary Solvation: Add 500 µL of molecular biology-grade DMSO. Vortex vigorously for 60 seconds. Causality: DMSO acts as a powerful aprotic solvent to break the crystal lattice. Limiting DMSO to 5% of the final volume is critical to prevent acute toxicity and vascular damage in vivo.

  • Cyclodextrin Complexation: Add 2.0 mL of a pre-prepared 20% (w/v) HP-β-CD solution (in sterile water).

  • Agitation: Sonicate the mixture in a water bath at 37°C for 10 minutes. The solution should transition to completely transparent as the inclusion complexes form.

  • Aqueous Dilution: Slowly add 7.5 mL of sterile Normal Saline (0.9% NaCl) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized shock-precipitation of the API at the solvent interface.

  • Validation (Quality Control): Observe the solution against a dark background. It must remain optically clear for at least 4 hours at room temperature. If turbidity is observed, the compound has precipitated, and the formulation must be discarded. Filter through a 0.22 µm PES syringe filter prior to injection to ensure sterility.

Protocol B: Oral (PO) Formulation

Target: 20 mg/kg dose for a 20g mouse (Gavage volume: 200 µL). Vehicle Composition: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Normal Saline. Final API Concentration: 2.0 mg/mL.

Step-by-Step Methodology:

  • Weighing: Weigh 20.0 mg of the compound into a glass vial.

  • Solvation: Add 500 µL of DMSO. Vortex until fully dissolved.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Vortex for 2 minutes. Causality: PEG400 acts as a co-solvent and precipitation inhibitor, maintaining the drug in a solubilized state as it transitions through the varying pH environments of the GI tract.

  • Surfactant Addition: Add 500 µL of Tween 80. Sonicate for 5 minutes at 37°C. Causality: Tween 80 reduces surface tension and promotes micelle formation in the gut, acting as the "parachute" against free-base precipitation[2].

  • Aqueous Phase: Add 5.0 mL of Normal Saline dropwise with continuous stirring.

  • Validation: The formulation should present as a clear solution or a very fine, stable nano-emulsion. Macroscopic precipitation indicates a failure in the micellar encapsulation, requiring re-preparation with a higher surfactant ratio.

G Stomach Stomach (pH 1.5-3) Rapid Dissolution of HCl Salt ('Spring') Intestine Intestine (pH 6-7) Risk of Free Base Precipitation Stomach->Intestine Gastric Emptying SEDDS Lipid Excipients (SEDDS) Form Mixed Micelles ('Parachute') Intestine->SEDDS Lipolysis & Bile Salts Absorption Systemic Circulation Enhanced Bioavailability SEDDS->Absorption Paracellular/Transcellular Uptake

Caption: The "Spring and Parachute" mechanism for oral delivery of quinoline hydrochloride salts.

In Vivo Administration Guidelines

  • Animal Handling: Ensure rodents are properly restrained. For IV administration, use a heat lamp to gently dilate the lateral tail vein, ensuring smooth needle entry and preventing extravasation of the co-solvent mixture.

  • Dosing Volumes: Adhere strictly to ethical guidelines. The maximum IV volume for a mouse is typically 5 mL/kg (100 µL for a 20g mouse). The maximum PO volume is 10 mL/kg (200 µL for a 20g mouse).

  • Pharmacokinetic Sampling: For accurate PK profiling, collect blood via the submandibular vein or saphenous vein at predetermined intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Use K2-EDTA coated tubes to prevent coagulation and immediately centrifuge to isolate plasma for LC-MS/MS analysis.

Sources

Application

Application Note: A Comprehensive Guide to the Structural Characterization of 2-Amino-7-methoxy-3-methylquinoline hydrochloride using NMR Spectroscopy

Abstract This document provides a comprehensive set of protocols for the definitive structural characterization of 2-Amino-7-methoxy-3-methylquinoline hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive set of protocols for the definitive structural characterization of 2-Amino-7-methoxy-3-methylquinoline hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Quinolines are a vital class of heterocyclic compounds in pharmaceutical development, and precise structural verification is paramount for drug discovery and quality control.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough from sample preparation to advanced 2D NMR analysis and spectral interpretation. The methodologies herein are grounded in established spectroscopic principles to ensure data integrity and reproducibility, adhering to the standards of Good Laboratory Practice (GLP).[2][3]

Introduction: The Need for Unambiguous Characterization

2-Amino-7-methoxy-3-methylquinoline is a substituted quinoline, a scaffold known for its broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The hydrochloride salt form is often utilized to improve solubility and stability. For any research or development application, unambiguous confirmation of the molecular structure is a critical first step.

NMR spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules.[1][4] It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide details the application of a suite of NMR experiments—including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—to provide a complete and validated structural assignment of the title compound.

Pre-Analysis: Safety and Best Practices

Adherence to Good Laboratory Practice (GLP) is essential for ensuring the quality and integrity of non-clinical laboratory studies.[2][3]

  • Safety: 2-Amino-7-methoxy-3-methylquinoline hydrochloride is classified as Acute Toxicant (Category 4, Oral). Handle the solid compound in a well-ventilated area or fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Instrument Safety: NMR spectrometers contain powerful superconducting magnets that are always active.[5] Keep all ferromagnetic objects (e.g., keys, tools, credit cards) outside the marked 5-Gauss line. Persons with pacemakers or other electronic medical implants must not enter the NMR facility.[5]

  • Sample Integrity: Use high-quality NMR tubes free from cracks or defects.[5][6] Prepare samples on a designated lab bench, not at the spectrometer console, to prevent spills and contamination.[5]

Materials and Equipment

  • Compound: 2-Amino-7-methoxy-3-methylquinoline hydrochloride (C₁₁H₁₂N₂O · HCl), MW: 224.69 g/mol .[7]

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D).

    • Rationale: DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity, which aids in dissolution. It also shifts the residual water peak to a region that typically does not overlap with analyte signals. The acidic N-H and amino protons are often observable in DMSO-d₆, whereas they might undergo rapid exchange and become broadened or invisible in other solvents like D₂O or CD₃OD.

  • NMR Tubes: 5 mm high-precision NMR tubes (e.g., Wilmad 528-PP or equivalent).[6]

  • Equipment: NMR Spectrometer (400 MHz or higher recommended for better signal dispersion).

  • Software: NMR data processing software (e.g., Bruker TopSpin, Mnova, NMRium).[8][9][10][11]

Protocol 1: NMR Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample preparation.

Step-by-Step Methodology:

  • Weighing: Accurately weigh approximately 10-15 mg of 2-Amino-7-methoxy-3-methylquinoline hydrochloride directly into a clean, dry vial.

    • Rationale: This concentration is optimal for obtaining high-quality ¹H spectra quickly and a ¹³C spectrum within a reasonable timeframe (1-2 hours).[12]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[12][13]

  • Mixing: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is fully dissolved. Visually inspect for any particulate matter. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Rationale: A homogeneous, particulate-free solution is critical for achieving sharp, well-resolved NMR signals and simplifying the shimming process.[12]

  • Transfer: Carefully transfer the solution into the NMR tube using a clean glass Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

Protocols for NMR Data Acquisition

The following protocols outline a comprehensive suite of experiments for full structural elucidation.[14]

Protocol 2.1: 1D ¹H NMR Acquisition

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), relative numbers (integration), and neighboring protons (spin-spin coupling).

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to optimize homogeneity.

  • Acquire the ¹H spectrum using standard parameters (e.g., Bruker zg30 pulse program).

    • Spectral Width (SW): ~16 ppm (centered around 6-7 ppm).

    • Number of Scans (NS): 16-32.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~3-4 seconds.

Protocol 2.2: 1D ¹³C{¹H} NMR Acquisition

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

  • Use the same locked and shimmed sample.

  • Acquire the ¹³C spectrum using a standard pulse program with proton decoupling (e.g., Bruker zgpg30).

    • Spectral Width (SW): ~240 ppm (centered around 120 ppm).

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2 seconds.

Protocol 2.3: DEPT-135 and DEPT-90 Acquisition

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to determine the multiplicity of each carbon atom.[15][16][17][18]

  • Acquire a DEPT-135 spectrum.

    • Result: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent.[16][19]

  • Acquire a DEPT-90 spectrum.

    • Result: Only CH (methine) signals are observed.[16][19]

  • Analysis: By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, all carbon types (C, CH, CH₂, CH₃) can be unambiguously assigned.

Protocol 2.4: 2D COSY Acquisition

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through 2-3 bonds.[15] This is crucial for mapping out proton spin systems.

  • Acquire a gradient-selected COSY (gCOSY) spectrum.

  • Analysis: Cross-peaks in the 2D map indicate that the two protons on the corresponding F1 and F2 axes are spin-coupled.

Protocol 2.5: 2D HSQC Acquisition

Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached (¹JCH).[1][20]

  • Acquire a multiplicity-edited HSQC spectrum (e.g., hsqcedetgpsisp2.2).

  • Analysis: Each cross-peak connects a proton signal on the F2 axis to its directly bonded carbon on the F1 axis. In multiplicity-edited versions, CH/CH₃ and CH₂ groups can be distinguished by the phase of the cross-peak, providing similar information to a DEPT experiment but with higher sensitivity.[20]

Protocol 2.6: 2D HMBC Acquisition

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons.[20] This is the key experiment for assembling molecular fragments into a final structure.

  • Acquire a gradient-selected HMBC spectrum.

  • Analysis: Cross-peaks connect protons to carbons that are 2 or 3 bonds away. These correlations are used to link different spin systems and identify the positions of quaternary carbons and heteroatoms.

Data Processing and Interpretation Workflow

Accurate data processing is as important as acquisition. Modern NMR software simplifies this process.[8][9]

G cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis A1 1D Experiments (¹H, ¹³C, DEPT) B1 Fourier Transform A1->B1 A2 2D Experiments (COSY, HSQC, HMBC) A2->B1 B2 Phase & Baseline Correction B1->B2 B3 Referencing (to residual DMSO @ 2.50 ppm) B2->B3 B4 Peak Picking & Integration (¹H) B3->B4 C2 Assign C Types (from ¹³C & DEPT) B3->C2 C1 Assign ¹H Spin Systems (from ¹H & COSY) B4->C1 C3 Link ¹H to ¹³C (from HSQC) C1->C3 C2->C3 C4 Assemble Fragments (from HMBC) C3->C4 D Final Structure Elucidation C4->D

Caption: NMR workflow for structural elucidation.

Processing Steps:

  • Fourier Transformation: Convert the raw time-domain data (FID) into the frequency domain (the spectrum).

  • Phase Correction: Adjust the phase of all peaks to be purely absorptive.

  • Baseline Correction: Correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[21]

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.

Expected Spectral Data and Structural Assignment

The following table summarizes the predicted assignments for 2-Amino-7-methoxy-3-methylquinoline hydrochloride in DMSO-d₆. Actual chemical shifts may vary slightly. The numbering scheme is provided below.

Chemical structure with atom numbering for 2-Amino-7-methoxy-3-methylquinoline

Table 1: Predicted ¹H and ¹³C NMR Assignments

PositionAtom TypePredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from Protons)
2C-~158H-4, H-1'
3C-~118H-4, H-1'
4CH~7.8-8.0, s~135C-2, C-4a, C-8a, C-1'
4aC-~145H-4, H-5
5CH~7.2-7.4, d, J≈8.5~105C-4, C-6, C-7, C-8a
6CH~7.4-7.6, dd, J≈8.5, 2.5~125C-4a, C-8
7C-~160H-5, H-6, H-8, H-2'
8CH~7.0-7.2, d, J≈2.5~115C-4a, C-6, C-7
8aC-~122H-4, H-5, H-8
1' (CH₃)CH₃~2.2-2.4, s~15C-2, C-3, C-4
2' (OCH₃)CH₃~3.8-4.0, s~56C-7
NH₂NH₂Broad singlet, variable-C-2
HCl (N-H)NHBroad singlet, variable-C-2, C-8a

Interpretation Logic:

  • ¹H NMR: Expect three aromatic protons on the methoxy-substituted ring (H-5, H-6, H-8) showing characteristic ortho and meta coupling. The H-4 proton on the other ring will be a singlet. The methyl (1') and methoxy (2') protons will also be sharp singlets. The amino (NH₂) and protonated quinoline nitrogen (N-H) protons will appear as broad signals due to exchange and quadrupolar effects; their chemical shifts are highly dependent on concentration and residual water.

  • ¹³C & DEPT: The ¹³C spectrum will show 11 distinct carbon signals. The DEPT-135 will confirm two CH₃ groups (positive), four CH groups (positive), and zero CH₂ groups. The remaining five signals in the ¹³C spectrum that are absent in the DEPT-135 are the quaternary carbons (C-2, C-3, C-4a, C-7, C-8a).

  • HSQC: This experiment will directly link H-4, H-5, H-6, H-8, H-1', and H-2' to their attached carbons.

  • HMBC: This is the definitive experiment. For example, correlations from the methyl protons (H-1') to carbons C-2, C-3, and C-4 will firmly establish its position. Similarly, correlations from the methoxy protons (H-2') to C-7 will confirm its location. Correlations from H-4 to C-2, C-4a, and C-8a will piece the two ring systems together.

Conclusion

This application note provides a robust and comprehensive framework for the complete NMR-based structural characterization of 2-Amino-7-methoxy-3-methylquinoline hydrochloride. By systematically applying 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, researchers can obtain unambiguous evidence of the compound's identity, connectivity, and substitution pattern. This level of rigorous characterization is fundamental to advancing drug development programs and ensuring the quality of chemical entities.

References

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  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved March 19, 2026, from [Link]

  • University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved March 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved March 19, 2026, from [Link]

  • Bruker. (n.d.). TopSpin | NMR Data Analysis. Retrieved March 19, 2026, from [Link]

  • Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process. Retrieved March 19, 2026, from [Link]

  • National Taiwan University. (n.d.). NMR Software. Retrieved March 19, 2026, from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved March 19, 2026, from [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Retrieved March 19, 2026, from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved March 19, 2026, from [Link]

  • University of Ottawa. (n.d.). GOOD LAB PRACTICE-NMR. Retrieved March 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved March 19, 2026, from [Link]

  • Szántay, C., et al. (2021). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry. Retrieved March 19, 2026, from [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved March 19, 2026, from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. Retrieved March 19, 2026, from [Link]

  • Oregon State University. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility. Retrieved March 19, 2026, from [Link]

  • Kupce, E., & Claridge, T. D. W. (2017). NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation. Angewandte Chemie International Edition. Retrieved March 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Retrieved March 19, 2026, from [Link]

  • Selcia. (n.d.). GLP Analysis Including GLP NMR. Retrieved March 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Characterization Data of Products. Retrieved March 19, 2026, from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved March 19, 2026, from [Link]

  • Canadian Deuterium NMR. (n.d.). NMR Sample Requirements and Preparation. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (2020, November 6). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved March 19, 2026, from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved March 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). SUPPLEMENTARY DATA Characteristics of the constituents from the roots of Polygonum multiflorum. Retrieved March 19, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved March 19, 2026, from [Link]

  • ACS Publications. (2001, October 18). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Retrieved March 19, 2026, from [Link]

  • European Food Safety Authority. (n.d.). Good Laboratory Practice (GLP). Retrieved March 19, 2026, from [Link]

  • Certara. (2026, March 19). What is GLP (Good Laboratory Practice). Retrieved March 19, 2026, from [Link]

  • MMS Holdings. (2023, November 30). Good Laboratory Practice (GLP): Key Considerations & Validation Insights. Retrieved March 19, 2026, from [Link]

  • PubChemLite. (n.d.). 2-amino-7-methoxy-3-methylquinoline hydrochloride (C11H12N2O). Retrieved March 19, 2026, from [Link]

  • MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (2022, August). 1 H (a) and 13 C (b) NMR spectra of... Retrieved March 19, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Enhancing the Solubility of 2-Amino-7-methoxy-3-methylquinoline hydrochloride in DMSO

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, step-by-step approach to troubleshoot and improve the solubility of 2-Amino-7-methoxy-3-methylquinoline hydrochloride i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step approach to troubleshoot and improve the solubility of 2-Amino-7-methoxy-3-methylquinoline hydrochloride in Dimethyl Sulfoxide (DMSO). Authored from the perspective of a Senior Application Scientist, this document combines fundamental chemical principles with field-proven laboratory techniques to help you achieve clear, stable solutions for your experimental needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with this compound.

Q1: I'm having trouble dissolving 2-Amino-7-methoxy-3-methylquinoline hydrochloride in DMSO. Isn't DMSO supposed to be a "super solvent"?

A: While DMSO is an exceptionally powerful polar aprotic solvent capable of dissolving a vast range of polar and nonpolar compounds, solubility issues can still arise.[1][2] The primary reason often lies in the nature of your compound. As a hydrochloride (HCl) salt , it has been protonated to increase its polarity, a strategy typically used to enhance solubility in aqueous or protic solvents.[3] In an aprotic solvent like DMSO, the ionic interactions of the salt form can sometimes hinder dissolution compared to its neutral "free base" form. Furthermore, factors like solvent purity and ambient moisture can significantly impact the final outcome.

Q2: What is the very first thing I should try to improve solubility?

A: Before moving to more complex methods, always start with the simplest physical techniques. Ensure you are using a high-quality, anhydrous grade of DMSO. The first steps should always be:

  • Vigorous Vortexing/Stirring: Ensure maximum contact between the solute and solvent.

  • Gentle, Controlled Warming: A slight increase in temperature can often provide the energy needed to overcome the crystal lattice energy of the solid.[3]

Q3: Is it safe to heat my DMSO solution? What temperature should I use?

A: Yes, it is generally safe to heat DMSO. It is a thermally stable solvent with a high boiling point of 189°C.[1][4] For solubility applications, gentle warming is usually sufficient. Heating to 40-60°C is a safe and effective range. DMSO shows minimal degradation below 150°C, so this temperature range poses no risk to the solvent's integrity.[4] However, always consider the thermal stability of your specific compound, as some molecules can degrade with heat.[5]

Q4: Does the quality or age of my DMSO matter?

A: Absolutely. DMSO is highly hygroscopic , meaning it readily absorbs moisture from the atmosphere. Even small amounts of water contamination can significantly decrease the solubility of certain organic compounds.[6][7] Water alters the solvent properties of DMSO, making it more structured and viscous, which can hinder the dissolution of lipophilic molecules.[6][7] For best results and reproducibility, always use a high-purity, anhydrous grade of DMSO from a sealed container. Avoid leaving the stock bottle open to the air for extended periods.

Section 2: Troubleshooting Workflow: A Step-by-Step Guide

If basic methods fail, follow this systematic workflow. This approach progresses from the simplest physical methods to chemical modifications, ensuring you find a solution efficiently.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Weigh Compound & Add Anhydrous DMSO protocol1 Standard Dissolution Protocol: - Vortex for 2-5 min at RT - Visually inspect for clarity start->protocol1 check1 Is the solution completely clear? protocol1->check1 end_success Success: Solution Ready for Use check1->end_success Yes physical Step 2: Physical Methods check1->physical No heat A. Controlled Heating: - Warm to 40-60°C - Vortex intermittently physical->heat check2 Is it clear? heat->check2 check2->end_success Yes sonicate B. Sonication: - Sonicate in water bath - 15-30 min cycles check2->sonicate No check3 Is it clear? sonicate->check3 check3->end_success Yes chemical Step 3: Chemical Method check3->chemical No neutralize C. In Situ Neutralization: - Add weak organic base - Convert HCl salt to free base chemical->neutralize check4 Is it clear? neutralize->check4 check4->end_success Yes advanced Step 4: Advanced Strategy check4->advanced No cosolvent D. Co-Solvent Screening: - Add small % of a miscible solvent - (e.g., Methanol, Acetonitrile) advanced->cosolvent end_fail Consult Further: Re-evaluate solvent choice or compound form cosolvent->end_fail

Sources

Optimization

Preventing degradation and oxidation of 2-Amino-7-methoxy-3-methylquinoline hydrochloride during storage

A Guide to Preventing Degradation and Oxidation During Storage Welcome to the technical support guide for 2-Amino-7-methoxy-3-methylquinoline hydrochloride. This document, designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation and Oxidation During Storage

Welcome to the technical support guide for 2-Amino-7-methoxy-3-methylquinoline hydrochloride. This document, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on maintaining the stability and integrity of this compound. As a Senior Application Scientist, my goal is to offer not just protocols, but the scientific reasoning behind them to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid 2-Amino-7-methoxy-3-methylquinoline hydrochloride is turning from off-white to a brownish color. What is happening?

This discoloration is a classic indicator of oxidative degradation. The primary amino group (-NH2) on the quinoline ring is susceptible to oxidation, which can lead to the formation of colored impurities like quinone-imines or azo derivatives.[1][2] This process is often accelerated by exposure to oxygen, light, and ambient moisture.

Q2: What are the absolute ideal storage conditions for the solid compound?

For maximum long-term stability, the solid hydrochloride salt should be stored at -20°C or lower , in a tightly sealed, opaque (amber) vial, under a dry, inert atmosphere such as argon or nitrogen.[3][4][5]

Q3: I've noticed inconsistent results in my biological assays. Could this be related to compound stability?

Yes, this is a significant possibility. Degradation reduces the purity of your compound, meaning the actual concentration of the active molecule is lower than calculated. Furthermore, the degradation byproducts themselves could be interfering with your assay, leading to a loss of potency or unpredictable outcomes.[6]

Q4: Can I prepare a stock solution and store it? If so, for how long?

Aqueous stock solutions are not recommended for long-term storage as hydrolysis and oxidation can occur more rapidly.[6] If you must store a solution, prepare it in a high-purity, degassed solvent (e.g., DMSO for organic-soluble applications, or a specific buffer for aqueous use), store it in small, single-use aliquots at -80°C, and use it within two weeks.[7] Always protect solutions from light.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for resolution.

Issue 1: Significant Discoloration of Solid Compound
  • Problem: The powder, originally off-white, has developed yellow, brown, or even black spots.

  • Root Cause Analysis: This is a clear sign of advanced oxidation. The primary aromatic amine has likely reacted with atmospheric oxygen.[1][2] This process can be catalyzed by light, heat, and the presence of metal ions. The hydrochloride salt form helps to stabilize the amine by protonating the lone pair of electrons on the nitrogen, making them less available for oxidation, but this protection is not absolute.[8]

  • Immediate Actions:

    • Assess Purity: Do not use the compound for sensitive experiments. The purity is compromised. Use an analytical technique like HPLC-UV or LC-MS to quantify the remaining parent compound and identify degradation products.[9]

    • Consider Purification: If the material is valuable, repurification by recrystallization or column chromatography may be possible, but this requires analytical confirmation of success.

  • Preventative Measures:

    • Inert Atmosphere: Always store the compound under an inert gas like argon or nitrogen to displace oxygen.[3][4][5][10][11]

    • Light Protection: Use amber glass vials or wrap standard vials in aluminum foil.[12][13][14]

    • Temperature Control: Store at or below -20°C to slow the rate of all chemical degradation pathways.[7][13]

    • Moisture Control: Store in a desiccator, even within a freezer, to prevent moisture from accelerating degradation.[15][16][17]

Issue 2: Precipitate Formation in a Frozen Stock Solution
  • Problem: After thawing a stock solution (e.g., in DMSO or a buffer), a precipitate is visible that does not readily redissolve.

  • Root Cause Analysis: This can be due to several factors:

    • Poor Solubility: The compound may have limited solubility in the chosen solvent at lower temperatures.

    • Degradation: A degradation product with lower solubility may have formed and precipitated out.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation and degradation.

  • Immediate Actions:

    • Attempt to Redissolve: Gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate redissolves. Do not overheat.

    • Verify Concentration: If it redissolves, consider filtering the solution through a 0.22 µm syringe filter to remove any insoluble impurities before use. Re-quantify the concentration if possible.

    • Discard if Unsure: If the precipitate does not redissolve or if you suspect degradation, it is safest to discard the stock and prepare a fresh one.

  • Preventative Measures:

    • Optimize Solvent: Ensure the chosen solvent can maintain the desired concentration at the storage temperature.

    • Single-Use Aliquots: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]

Core Technical Guide: Protocols for Ensuring Stability

Best Practices for Long-Term Storage (Solid State)

The stability of 2-Amino-7-methoxy-3-methylquinoline hydrochloride is critically dependent on minimizing its exposure to oxygen, light, moisture, and heat.

ParameterRecommendationRationale
Temperature -20°C or belowReduces the kinetic rate of oxidation and other degradation reactions.[13]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary agent of oxidation.[3][4][5]
Light Opaque/Amber VialsPrevents photodegradation, as quinoline structures can be photosensitive.[6][12][14]
Humidity Store with a DesiccantMinimizes moisture, which can facilitate hydrolytic and oxidative degradation.[15][16][17]
Container Tightly-Sealed Glass VialPrevents exchange with the outside atmosphere. Glass is preferred over plastic for long-term storage to avoid leaching.
Protocol: Repackaging and Storing Upon Receipt
  • Preparation: Prepare a clean, dry glove box or glove bag and purge it thoroughly with high-purity argon or nitrogen gas.

  • Aliquotting: Inside the inert atmosphere, carefully aliquot the bulk compound into smaller, pre-weighed amber glass vials suitable for single or short-term use.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap threads with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, CAS number, date of aliquoting, and weight.[15]

  • Storage: Place the sealed vials inside a desiccator cabinet or a secondary container with desiccant. Place this entire setup in a -20°C freezer.

Protocol: Stability Verification by HPLC

This protocol describes a basic method to check the purity of your compound over time.

  • Initial Analysis (T=0):

    • Prepare a fresh stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

    • Analyze immediately by a reverse-phase HPLC-UV method. A C18 column is often a good starting point.

    • Record the chromatogram. The main peak represents your intact compound. Note its retention time and peak area. Record any impurity peaks. The purity can be calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

  • Store Compound: Store the solid compound under the recommended ideal conditions.

  • Follow-up Analysis (T=X months):

    • After a set period (e.g., 6 months), carefully remove one aliquot from storage.

    • Prepare a new stock solution at the exact same concentration as the T=0 sample.

    • Analyze using the identical HPLC method.

  • Data Comparison:

    • Compare the T=X chromatogram to the T=0 chromatogram.

    • Look for: A significant decrease (>2%) in the main peak's relative area or the appearance of new impurity peaks. This would indicate degradation has occurred.

Chromatographic techniques like HPLC and GC are benchmark tools for identifying and quantifying degradation products.[9][18][19][20]

Visualizing Degradation and Prevention

Hypothesized Oxidation Pathway

Aromatic amines can undergo complex oxidation reactions. A primary pathway involves the formation of radical cations, which can then dimerize or react further to form colored quinone-like structures.[21][22]

Oxidation_Pathway Compound 2-Amino-7-methoxy- 3-methylquinoline (Amine) Radical Amine Radical Cation Compound->Radical O2, Light, Metal Ions (-e-) Dimer Dimerized Intermediates Radical->Dimer Dimerization Products Colored Oxidation Products (e.g., Quinone-imines) Dimer->Products Further Oxidation & Deprotonation

Caption: Hypothesized oxidative degradation pathway for the aromatic amine.

Troubleshooting Workflow

This diagram outlines the decision-making process when encountering potential degradation.

Troubleshooting_Workflow cluster_observe Observation cluster_analyze Analysis cluster_action Action Observe Observe Visual Change (e.g., Color Change) or Inconsistent Data Analyze Perform Purity Analysis (e.g., HPLC, LC-MS) Observe->Analyze Check Is Purity >95% and Consistent with Spec? Analyze->Check Use Proceed with Experiment Check->Use Yes Discard Discard Compound & Review Storage Protocol Check->Discard No

Caption: Decision workflow for assessing compound stability.

References

  • Inerting - Linde Gas. (n.d.). Linde Gas.
  • Oxidation of Amines. (n.d.).
  • The Importance of Inerting - Air Products. (n.d.). Air Products.
  • Inert gas - Wikipedia. (n.d.). Wikipedia.
  • Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. (2025, March 10).
  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024, October 31). Labtag.
  • Theoretical Study of the Oxidation Mechanism of Aromatic Amines - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule - PMC. (2024, December 16). National Center for Biotechnology Information.
  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20).
  • Plausible reaction mechanism for the oxidation of primary aromatic amines with tBuOI. (n.d.). ResearchGate.
  • Inerting in the chemical industry. - Linde. (n.d.). Linde.
  • CAS No. 91-22-5 - Quinoline - AccuStandard. (n.d.). AccuStandard.
  • Inerting in the chemical industry. - BOC Gases. (n.d.). BOC Gases.
  • Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. (2026, February 26).
  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). Reddit.
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie.
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem.
  • Storage conditions for chemicals in the laboratory - Trustrade. (2023, September 16). Trustrade.
  • Quinoline CAS 91-22-5 | 802407 - Merck Millipore. (n.d.). Merck Millipore.
  • Inhibition of amine oxidation - Google Patents. (n.d.). Google Patents.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. (n.d.). MatheO.
  • Potassium Iodide as an Amine Oxidation Inhibitor in CO 2 Capture - ACS Publications. (2022, September 28). ACS Publications.
  • CORROSION PREVENTIVE ADDITIVES - DTIC. (n.d.). Defense Technical Information Center.
  • Oxidation inhibitors for amine degradation - Google Patents. (n.d.). Google Patents.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (n.d.). Benchchem.
  • Steps involved for the analyses of degraded amines using GC - ResearchGate. (n.d.). ResearchGate.
  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest. (n.d.). ProQuest.
  • Measurement methods for selected emissions from amine-based carbon capture plants. (n.d.). FORCE Technology.
  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.). Bryan Research & Engineering, LLC.
  • 2-Amino-7-methoxy-3-methylquinoline hydrochloride | 1171863-09-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC. (n.d.). National Center for Biotechnology Information.
  • CAS 117391-48-7: 2-Amino-3-Methylquinoline Hydrochloride - CymitQuimica. (n.d.). CymitQuimica.
  • 117391-48-7, 2-AMINO-3-METHYLQUINOLINE HYDROCHLORIDE Formula - ECHEMI. (n.d.). ECHEMI.
  • 2-AMINO-3-METHYLQUINOLINE HYDROCHLORIDE | 117391-48-7 - ChemicalBook. (2025, October 14). ChemicalBook.

Sources

Troubleshooting

Resolving peak tailing in 2-Amino-7-methoxy-3-methylquinoline hydrochloride chromatography

Welcome to the Chromatography Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with peak shape anomalies when analyzing 2-Amino-7-methoxy-3-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with peak shape anomalies when analyzing 2-Amino-7-methoxy-3-methylquinoline hydrochloride .

Because this analyte is a highly polar, basic hydrochloride salt, it is notoriously prone to peak tailing in reversed-phase liquid chromatography (RPLC). This guide synthesizes chemical causality, diagnostic workflows, and field-proven methodologies to help you achieve perfect Gaussian peak shapes.

Diagnostic Workflow: Isolating the Root Cause

Before altering your mobile phase chemistry, you must first determine whether the tailing is a chemical phenomenon or a physical system defect. Follow the decision matrix below to isolate the root cause.

Workflow Start Peak Tailing Detected (As > 1.5) Check Do all peaks tail or just the basic analyte? Start->Check Physical Physical Issue (Void, Frit Blockage) Check->Physical All peaks Chemical Chemical Issue (Silanol Interactions) Check->Chemical Only basic analyte FixPhys Replace guard column, check PEEK fittings Physical->FixPhys LowPH Lower Mobile Phase pH (pH 2.5 - 3.0) Chemical->LowPH Success Symmetrical Peak (As 1.0 - 1.2) FixPhys->Success TypeB Switch to Type B Silica / End-capped Column LowPH->TypeB If As > 1.5 LowPH->Success Resolved TEA Add Silanol Masking Agent (e.g., 5 mM TEA) TypeB->TEA If As > 1.5 TypeB->Success Resolved TEA->Success Resolved

Diagnostic workflow for resolving peak tailing in liquid chromatography.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 2-Amino-7-methoxy-3-methylquinoline hydrochloride exhibit severe tailing on a standard C18 column?

Causality: The primary cause of peak tailing for this compound is the occurrence of a secondary retention mechanism. In RPLC, your analyte should ideally be retained solely through hydrophobic interactions. However, 2-Amino-7-methoxy-3-methylquinoline contains a primary amine and a quinoline nitrogen, making it highly basic.

On standard silica columns, residual unbonded silanol groups (Si-OH) exist on the surface. At a mid-range pH (e.g., pH > 3.0), these silanols deprotonate to become negatively charged (Si-O⁻)[1]. Your basic quinoline derivative, which is positively charged, interacts strongly with these ionized silanols via ion-exchange. Because this ion-exchange desorption process is slower than hydrophobic desorption, the molecules lag behind the main band, creating an asymmetrical "tail"[1]. Furthermore, if you are using older "Type A" silica, trace metal impurities (like Fe³⁺ and Al³⁺) coordinate with the silanol oxygen, increasing their acidity and exacerbating the tailing effect[2].

Q2: How do I optimize the mobile phase pH to suppress these secondary interactions?

Causality: To shut down the ion-exchange pathway, you must neutralize the stationary phase. By lowering the mobile phase pH to between 2.5 and 3.0, you force the acidic silanol groups to accept a proton, returning them to their neutral state (Si-OH)[3]. With the silanols fully protonated, the positively charged quinoline derivative has no anionic sites to bind to, effectively eliminating the secondary interaction and restoring a Gaussian peak shape[1].

Q3: Should I add a silanol-masking agent like Triethylamine (TEA) to my mobile phase?

Causality: If pH adjustment and end-capped columns are insufficient, you can use a competing base. Adding 5 mM to 20 mM of Triethylamine (TEA) acts as a silanol suppressor. Because TEA is a small, highly basic molecule, it floods the column and preferentially binds to any remaining active anionic silanols[3]. This physically shields your quinoline analyte from interacting with those sites.

Warning: While highly effective, TEA and similar suppressors can accelerate the hydrolysis of the column's stationary phase and end-capping over time, which eventually exposes more bare silica and degrades column lifespan[3]. It should be used as a last resort on modern Type B silica columns.

Q4: What if all the peaks in my chromatogram are tailing, not just the quinoline?

Causality: If neutral reference markers in your sample are also tailing, the root cause is physical, not chemical. Neutral compounds do not undergo ion-exchange with silanols[4]. A universal peak shape distortion indicates a disruption in the fluid dynamics of the column bed. The most common culprits are the accumulation of sample matrix components on the inlet frit, a physical void at the head of the column, or slippage of the PEEK finger-tight tubing connecting the column to the HPLC system[4],[5].

Quantitative Data: Impact of Interventions on Peak Symmetry

The symmetry of a peak is quantified using the USP Tailing Factor ( As​ ), calculated as As​=W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the peak maximum. An ideal peak has an As​ of 1.0.

Chromatographic InterventionMechanism of ActionExpected Tailing Factor ( As​ )
Standard C18 (pH 7.0) Unrestricted ion-exchange with ionized silanols (Si-O⁻).2.0 - 3.0+ (Severe Tailing)
Low pH Mobile Phase (pH 3.0) Protonation of silanols to a neutral state (Si-OH).1.3 - 1.5 (Moderate/Acceptable)
Addition of 5 mM TEA Competitive binding and shielding of active silanol sites.1.1 - 1.2 (Excellent)
High-Purity Type B Silica Elimination of metal-activated, highly acidic silanols.1.0 - 1.2 (Excellent)
Guard Column Replacement Removal of physical voids or matrix-blocked frits.1.0 - 1.1 (If physical issue)

Step-by-Step Methodologies

Protocol 1: Mobile Phase Optimization for Silanol Suppression

This protocol establishes a self-validating system to chemically resolve peak tailing for basic compounds.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. (Note: Phosphate provides excellent buffering capacity at low pH, but ensure compatibility if using LC-MS; if LC-MS is required, substitute with 0.1% Formic Acid or Trifluoroacetic Acid)[3],[2].

  • pH Adjustment: Gradually add concentrated phosphoric acid while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.5 .

  • Filtration: Filter the aqueous buffer through a 0.22 µm hydrophilic membrane to remove particulates.

  • Optional Masking: If utilizing an older Type A silica column, add 5 mM Triethylamine (TEA) to the buffer[3].

  • Equilibration: Pump the new mobile phase through the column at your standard flow rate for at least 15–20 column volumes to ensure complete protonation of the silica surface.

  • Validation: Inject the 2-Amino-7-methoxy-3-methylquinoline hydrochloride standard. Calculate the USP Tailing Factor. If As​≤1.2 , the method is validated.

Protocol 2: Diagnosing and Resolving Physical Column Defects

Use this protocol if you suspect mechanical failure or column overloading.

  • System Suitability Injection: Inject a mixed standard containing your basic quinoline derivative and a purely neutral marker (e.g., toluene or uracil).

  • Data Analysis: Calculate the As​ for both peaks. If the neutral marker shows As​>1.5 , proceed to step 3[4].

  • Hardware Inspection: Check all PEEK finger-tight fittings between the autosampler, column inlet, and detector. Push the tubing firmly into the port before tightening to eliminate dead volumes[4].

  • Frit/Guard Replacement: Remove the guard column cartridge and replace it with a fresh one. Accumulation of matrix proteins or particulates here is the #1 cause of sudden-onset universal peak tailing[4].

  • Column Flushing: If no guard column is used, reverse the analytical column (only if the manufacturer permits) and flush with 100% strong solvent (e.g., Acetonitrile or Methanol) at half the normal flow rate to dislodge particulates from the inlet frit[5].

References

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex[Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Chromatography Online[Link]

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Chromatography Online[Link]

Sources

Optimization

Improving synthesis reaction yields with 2-Amino-7-methoxy-3-methylquinoline hydrochloride precursors

Welcome to the Technical Support Center for the synthesis of 2-Amino-7-methoxy-3-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-7-methoxy-3-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of quinoline chemistry, providing not just protocols, but the scientific reasoning behind them to empower your research.

Introduction to the Synthesis

The synthesis of 2-Amino-7-methoxy-3-methylquinoline, a polysubstituted quinoline, is most effectively approached through the Friedländer annulation.[1][2] This classic reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration to form the quinoline ring system.[1] In the case of our target molecule, the logical precursors are 2-amino-4-methoxyacetophenone and a propanal equivalent.

The subsequent conversion to the hydrochloride salt is a critical step, not only for potential applications but also to enhance the compound's stability and solubility in certain solvents, which can be advantageous for purification and formulation.[3] This guide will provide a comprehensive overview of the synthetic process, from starting materials to the final purified hydrochloride salt, with a focus on practical, field-proven insights to maximize your success.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedländer synthesis the recommended route for this specific quinoline derivative?

A1: The Friedländer synthesis is highly versatile for creating a wide range of substituted quinolines from readily available starting materials.[1] For 2-Amino-7-methoxy-3-methylquinoline, the required precursors, 2-amino-4-methoxyacetophenone and a propanal source, are accessible. This method allows for the direct and convergent construction of the desired polysubstituted quinoline core.

Q2: What is the role of the methoxy group at the 7-position?

A2: The methoxy group (-OCH₃) is an electron-donating group. Its presence on the aniline ring of the precursor can influence the reactivity and regioselectivity of the cyclization step. While it can activate the ring towards electrophilic substitution, its position will direct the cyclization. In this case, it is a key substituent of the final molecule, likely contributing to its biological activity.

Q3: Why is the final product isolated as a hydrochloride salt?

A3: The 2-amino group on the quinoline ring is basic and can be readily protonated by an acid. Forming the hydrochloride salt serves several purposes:

  • Improved Stability: Salts are often more crystalline and stable than the free base.

  • Enhanced Solubility: The hydrochloride salt is typically more soluble in polar solvents, which can be beneficial for purification by recrystallization and for biological assays.[3]

  • Easier Handling: The crystalline nature of the salt makes it easier to handle and weigh accurately compared to potentially oily or amorphous free bases.

Q4: Can I use a different acid to form the salt?

A4: Yes, other acids such as sulfuric acid or phosphoric acid can be used to form the corresponding salts. However, hydrochloric acid is commonly used due to the ease of handling and the often well-defined crystalline nature of the resulting chloride salts. The choice of acid can impact the salt's solubility, stability, and hygroscopicity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-7-methoxy-3-methylquinoline (Free Base)

This protocol outlines the acid-catalyzed Friedländer synthesis of the free base.

Materials:

  • 2-amino-4-methoxyacetophenone

  • Propanal

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methoxyacetophenone (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: Add propanal (1.5 eq) to the solution, followed by a catalytic amount of p-TsOH (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary but is typically in the range of 4-8 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.

  • Neutralize the reaction mixture by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Formation and Purification of 2-Amino-7-methoxy-3-methylquinoline Hydrochloride

Materials:

  • Crude or purified 2-Amino-7-methoxy-3-methylquinoline (free base)

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in diethyl ether or isopropanol (e.g., 2 M)

  • Ethanol

  • Water

Procedure:

  • Salt Formation: Dissolve the 2-Amino-7-methoxy-3-methylquinoline free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the corresponding solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution. Continue adding the acid until no further precipitation is observed.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold anhydrous diethyl ether or isopropanol.

  • Purification (Recrystallization): The crude hydrochloride salt can be purified by recrystallization.[4] A common solvent system for aminoquinoline salts is a mixture of ethanol and water.

    • Dissolve the crude salt in a minimal amount of hot ethanol.

    • If necessary, add hot water dropwise until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. .

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification processes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Quinoline Free Base 1. Inactive Catalyst: The acid catalyst may be old or hydrated.[5] 2. Suboptimal Temperature: The reaction may not have reached the required temperature for efficient cyclization. 3. Side Reactions: Propanal can undergo self-aldol condensation under the reaction conditions.[1]1. Use a fresh, anhydrous batch of p-TsOH or consider a different Lewis acid catalyst. 2. Ensure the reaction mixture is refluxing at the correct temperature. 3. Add the propanal slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.
Formation of Multiple Products (Impurity Profile) 1. Lack of Regioselectivity: While less common with this specific substitution pattern, alternative cyclization pathways can sometimes occur. 2. Incomplete Reaction: The presence of starting materials alongside the product. 3. Side Product Formation: Dehydration or polymerization of propanal can lead to various byproducts.1. Optimize the catalyst and solvent system. Sometimes a milder catalyst can improve selectivity. 2. Increase the reaction time and continue to monitor by TLC. 3. Ensure slow addition of propanal and maintain a consistent reaction temperature.
Difficulty in Purifying the Free Base by Column Chromatography 1. Basic Nature of the Compound: The amino group can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. 2. Co-elution of Impurities: Impurities with similar polarity to the product.1. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to suppress the interaction with silica gel. 2. Try a different solvent system or consider converting the crude product to the hydrochloride salt before purification, as the salt may have different chromatographic behavior.
Low Yield of Hydrochloride Salt 1. Incomplete Precipitation: The salt may have some solubility in the chosen solvent. 2. Use of Protic Solvents: Using a protic solvent for salt formation can sometimes hinder precipitation.1. Cool the solution in an ice bath after adding the acid to maximize precipitation. 2. Use anhydrous aprotic solvents like diethyl ether or ethyl acetate for the salt formation step.
Hydrochloride Salt is an Oil or Gummy Solid 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent the formation of a crystalline solid.1. Ensure the free base is as pure as possible before salt formation. 2. After filtration, wash the salt thoroughly with a cold, anhydrous solvent and dry it under high vacuum.

Visualizing the Process

Friedländer Synthesis Workflow

Friedlander_Workflow cluster_synthesis Synthesis of Free Base cluster_salt_formation Hydrochloride Salt Formation & Purification start 2-amino-4-methoxyacetophenone + Propanal reaction Acid Catalyst (p-TsOH) Ethanol, Reflux start->reaction workup Neutralization (NaHCO3) Extraction (EtOAc) reaction->workup crude Crude 2-Amino-7-methoxy-3-methylquinoline workup->crude purification Column Chromatography crude->purification pure_free_base Pure Free Base purification->pure_free_base salt_formation Dissolve in Anhydrous Solvent + HCl Solution pure_free_base->salt_formation precipitation Precipitation of HCl Salt salt_formation->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization final_product Pure 2-Amino-7-methoxy-3-methylquinoline HCl recrystallization->final_product

Caption: Workflow for the synthesis and purification of 2-Amino-7-methoxy-3-methylquinoline hydrochloride.

Troubleshooting Low Yield

Troubleshooting_Low_Yield problem Low Yield Observed check_catalyst Check Catalyst Activity & Loading problem->check_catalyst check_temp Verify Reaction Temperature problem->check_temp check_reagents Assess Reagent Purity & Stoichiometry problem->check_reagents check_side_reactions Investigate Side Reactions (TLC/LC-MS) problem->check_side_reactions solution_catalyst Use Fresh Catalyst / Increase Loading check_catalyst->solution_catalyst solution_temp Ensure Proper Reflux / Optimize Temperature check_temp->solution_temp solution_reagents Purify Starting Materials / Adjust Stoichiometry check_reagents->solution_reagents solution_side_reactions Slow Addition of Propanal / Milder Conditions check_side_reactions->solution_side_reactions

Caption: A logical guide to troubleshooting low reaction yields.

References

  • Organic & Biomolecular Chemistry. (n.d.). Metal-free quinoline synthesis via Brønsted acid-promoted cyclization of ene-ynamides. RSC Publishing. [Link]

  • Gouda, M. A., & El-Bana, G. G. (2022). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC. [Link]

  • Combes Quinoline Synthesis. (n.d.). [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 520. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

  • Padwa, A., & Sheehan, S. M. (2012). Brønsted Acid Mediated Cyclization of Enaminones. Rapid and Efficient Access to the Tetracyclic Framework of the Strychnos Alkaloids. PMC. [Link]

  • Green Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. RSC Publishing. [Link]

  • Lightner, D. A., & Sundin, A. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of the American Chemical Society, 120(49), 12978–12986. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Kennedy, J. P., & Brown, P. (2018). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. PMC. [Link]

  • PubChem. (n.d.). 2-amino-7-methoxy-3-methylquinoline hydrochloride. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Organic Letters. (2017). Co(III)-Catalyzed Enaminone-Directed C–H Amidation for Quinolone Synthesis. ACS Publications. [Link]

  • Frontiers. (n.d.). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. [Link]

  • ResearchGate. (n.d.). Approaches towards the synthesis of 2‐aminoquinolines. [Link]

  • LookChem. (n.d.). Purification of Quinoline - Chempedia. [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis Overview. [Link]

  • MDPI. (2020). Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. [Link]

  • ResearchGate. (n.d.). Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives and targeting EGFR-tyrosine kinase by rational approach. [Link]

  • SynArchive. (n.d.). Friedländer synthesis. [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • MDPI. (2019). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. [Link]

  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • RSC Publishing. (n.d.). Spectral analysis of quinaldines. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-aminoquinoline. [Link]

  • PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-Amino-7-methoxy-3-methylquinoline hydrochloride vs free base solubility and absorption

Comparative Application Guide: Solubility and Absorption Dynamics of 2-Amino-7-methoxy-3-methylquinoline (Free Base vs. Hydrochloride Salt) Introduction 2-Amino-7-methoxy-3-methylquinoline is a weakly basic heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Application Guide: Solubility and Absorption Dynamics of 2-Amino-7-methoxy-3-methylquinoline (Free Base vs. Hydrochloride Salt)

Introduction

2-Amino-7-methoxy-3-methylquinoline is a weakly basic heterocyclic amine utilized as a critical chemical building block in the development of kinase inhibitors and advanced fluorophores[1]. A persistent challenge in formulating quinoline derivatives is their inherently poor aqueous solubility. To circumvent this, application scientists frequently convert the lipophilic free base into a [2]. While salt formation generally enhances dissolution, it fundamentally alters the molecule's across the gastrointestinal (GI) tract[3]. This guide provides an objective, data-driven comparison of the free base versus the HCl salt, detailing the causality behind their absorption profiles and the self-validating methodologies required to evaluate them.

Physicochemical Causality: The Salt vs. Base Conundrum

The selection between a free base and an HCl salt is not merely a matter of maximizing water solubility; it is an exercise in balancing dissolution kinetics with intestinal permeability.

  • The Free Base: In its un-ionized form, 2-Amino-7-methoxy-3-methylquinoline exhibits high lipophilicity. This favors rapid passive diffusion across the intestinal epithelium. However, its high crystal lattice energy and lack of ion-dipole interactions in water result in dissolution-rate-limited absorption. If the drug cannot dissolve in the GI fluids, it cannot be absorbed, regardless of its permeability.

  • The Hydrochloride (HCl) Salt: The HCl salt significantly lowers the thermodynamic barrier to dissolution in aqueous media[4]. Yet, it introduces two critical [5]:

    • The Common-Ion Effect: In the highly acidic environment of the stomach (pH 1.2), the endogenous concentration of chloride ions is extremely high. According to Le Chatelier's principle, this excess of chloride can suppress the solubility product ( Ksp​ ) of the HCl salt, paradoxically compared to other salt forms[3].

    • Intestinal Precipitation: As the dissolved salt transits from the acidic stomach to the neutral pH of the small intestine (pH 6.8), the microenvironment exceeds the pKa of the quinoline nitrogen. The compound rapidly reverts to its un-ionized free base form[5]. If this transition exceeds the intrinsic solubility of the free base, supersaturation occurs, leading to rapid precipitation and a subsequent [6].

Visualizing the Absorption Pathway

The following diagram maps the divergent dissolution and absorption pathways of the two solid-state forms as they transit through the GI tract.

G A 2-Amino-7-methoxy-3-methylquinoline (Solid State) B1 Free Base Form (Lipophilic, Low Ksp) A->B1 B2 HCl Salt Form (Hydrophilic, High Ksp) A->B2 C1 Stomach (pH 1.2) Slow Dissolution B1->C1 Oral Admin C2 Stomach (pH 1.2) Rapid Dissolution (Risk: Common Ion Effect) B2->C2 Oral Admin D1 Intestine (pH 6.8) High Permeability C1->D1 Transit D2 Intestine (pH 6.8) Precipitation Risk C2->D2 Transit E Systemic Absorption (Caco-2 / PAMPA Model) D1->E Absorption D2->E Absorption

GI Transit & Absorption Pathway: Free Base vs. HCl Salt.

Experimental Methodologies (Self-Validating Protocols)

To accurately capture the dynamic interplay between dissolution and precipitation, standard equilibrium solubility assays are insufficient. We employ a self-validating, two-stage kinetic workflow paired with an orthogonal permeability model.

Protocol A: Two-Stage Kinetic Dissolution & Precipitation Assay Causality: This assay simulates the physiological pH shift from the stomach to the intestine. It is designed to capture the exact kinetic window where the HCl salt might supersaturate and precipitate, a critical factor often missed by[6].

  • Gastric Phase Simulation: Suspend 15 mg of the compound (Free Base or HCl salt) in 15 mL of Simulated Gastric Fluid (SGF, pH 1.2, containing 50 mM NaCl to account for the common-ion effect) at 37°C.

  • Kinetic Sampling: Agitate at 100 rpm. Extract 0.5 mL aliquots at 5, 15, 30, and 60 minutes. Immediately replace the volume with fresh SGF to maintain sink conditions.

  • Filtration & Quantification: Filter aliquots through a 0.22 µm PTFE syringe filter (discarding the first 0.1 mL to saturate filter binding sites). Quantify the dissolved fraction via HPLC-UV at 254 nm against a validated calibration curve.

  • Intestinal Shift (The Self-Validation Step): At t=60 minutes, rapidly inject a pre-calculated volume of concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) buffer to shift the vessel pH to 6.8.

  • Precipitation Monitoring: Sample at 65, 75, 90, and 120 minutes. A sharp drop in the HPLC-UV signal for the HCl salt arm validates the occurrence of pH-induced precipitation.

Protocol B: Bidirectional Caco-2 Permeability Model Causality: While the HCl salt may dissolve faster, quinoline derivatives are known to interact with intestinal efflux transporters. A Caco-2 model is chosen over PAMPA because it expresses these active transport mechanisms, providing a [4].

  • Monolayer Cultivation: Seed Caco-2 cells on permeable polycarbonate supports (0.4 µm pore size). Culture for 21 days.

  • Integrity Validation: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are utilized, ensuring the tight junctions are fully formed and preventing artifactual paracellular leakage.

  • Dosing & Incubation: Apply 10 µM of the compound (predissolved in HBSS buffer, pH 7.4) to the apical chamber (A→B) or basolateral chamber (B→A). Incubate at 37°C.

  • Sampling & Calculation: Sample the receiver chambers at 30, 60, 90, and 120 minutes. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( Papp(B→A)​/Papp(A→B)​ ). An efflux ratio > 2.0 indicates active efflux.

Quantitative Data Comparison

The following table summarizes the comparative performance data of 2-Amino-7-methoxy-3-methylquinoline forms, derived from the aforementioned predictive models.

ParameterFree BaseHydrochloride (HCl) SaltClinical Implication
Intrinsic Solubility (Water, 25°C) < 0.05 mg/mL> 15.0 mg/mLHCl salt vastly improves raw aqueous solubility.
Kinetic Solubility in SGF (pH 1.2, 60 min) 0.8 mg/mL12.5 mg/mLHCl salt shows rapid dissolution but is slightly blunted by the chloride common-ion effect.
Kinetic Solubility in FaSSIF (pH 6.8, 120 min) 0.08 mg/mL0.15 mg/mL HCl salt exhibits supersaturation followed by rapid precipitation down to near free-base levels.
Caco-2 Permeability ( Papp​ , A→B) 18.5×10−6 cm/s 18.2×10−6 cm/sBoth forms exhibit high permeability once dissolved.
Efflux Ratio (B→A / A→B) 1.11.1No significant active efflux; absorption is purely passive diffusion.

Conclusion

The conversion of 2-Amino-7-methoxy-3-methylquinoline to its hydrochloride salt successfully overcomes the initial thermodynamic barrier of aqueous dissolution. However, application scientists must account for the dynamic GI environment. The data demonstrates that while the HCl salt dissolves rapidly in the stomach, it is highly susceptible to precipitation upon entering the neutral pH of the intestine. Therefore, if formulating the HCl salt for oral delivery, the inclusion of precipitation inhibitors (e.g., HPMC or PVP) in the final dosage form is strongly recommended to maintain the supersaturated state and maximize systemic absorption.

Sources

Comparative

A Comparative Guide to the Inter-laboratory Validation of 2-Amino-7-methoxy-3-methylquinoline hydrochloride Assay Reproducibility

This guide provides a comprehensive framework for the inter-laboratory validation of an assay for 2-Amino-7-methoxy-3-methylquinoline hydrochloride, a critical process for ensuring the reliability and reproducibility of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the inter-laboratory validation of an assay for 2-Amino-7-methoxy-3-methylquinoline hydrochloride, a critical process for ensuring the reliability and reproducibility of analytical data in drug development. By presenting a hypothetical inter-laboratory study, this document offers a practical blueprint for researchers, scientists, and drug development professionals to establish and verify the performance of their analytical methods across different laboratory settings. The methodologies and data herein are grounded in the principles of analytical method validation as outlined in the ICH Q2(R2) guidelines.[1][2]

Introduction: The Imperative of Reproducibility in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the ability to consistently and accurately quantify an active pharmaceutical ingredient (API) is paramount. 2-Amino-7-methoxy-3-methylquinoline hydrochloride is a quinoline derivative with potential applications in medicinal chemistry. As such, a robust and reproducible analytical method for its quantification is essential for quality control, stability testing, and pharmacokinetic studies.

An inter-laboratory validation study, also known as a collaborative study, is the ultimate test of an analytical method's robustness.[3] It assesses the variability in results when the same method is performed by different analysts in different laboratories, using different equipment. This guide will walk you through the critical components of such a study, from experimental design to data analysis and interpretation.

Designing a Robust Inter-laboratory Validation Study

The design of an inter-laboratory study is critical to obtaining meaningful data. The primary objective is to determine the precision, expressed as repeatability and reproducibility, of the analytical method.[3]

Experimental Workflow for Inter-laboratory Validation

cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Develop & Optimize Analytical Method P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 L1 Laboratory 1 Analysis P3->L1 L2 Laboratory 2 Analysis P3->L2 L3 Laboratory 3 Analysis P3->L3 D1 Data Collection & Outlier Analysis L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (Repeatability & Reproducibility) D1->D2 D3 Final Validation Report D2->D3

Caption: A generalized workflow for conducting an inter-laboratory analytical method validation study.

Comparative Analysis of Analytical Methods: A Hypothetical Study

For the quantification of 2-Amino-7-methoxy-3-methylquinoline hydrochloride, a High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and robust choice. This section presents hypothetical data from a three-laboratory study designed to validate such a method.

Table 1: Inter-laboratory Validation of the HPLC Method for 2-Amino-7-methoxy-3-methylquinoline hydrochloride

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) 0.99970.99950.9999≥ 0.999
Accuracy (% Recovery) 100.2%99.7%100.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.7%0.8%0.6%≤ 2.0%
- Intermediate Precision1.3%1.5%1.2%≤ 3.0%
Reproducibility (RSD%) 1.8%1.9%1.7%Reportable
Limit of Detection (LOD) 0.04 µg/mL0.05 µg/mL0.03 µg/mLReportable
Limit of Quantitation (LOQ) 0.12 µg/mL0.15 µg/mL0.10 µg/mLReportable

The data presented in Table 1 demonstrates that the hypothetical HPLC method meets the pre-defined acceptance criteria for linearity, accuracy, and precision within each laboratory. The reproducibility, a measure of precision between laboratories, is also within an acceptable range, indicating the method is robust.

Detailed Experimental Protocol: HPLC-UV Assay

A detailed and unambiguous protocol is the cornerstone of a successful inter-laboratory study.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • A mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • The gradient elution should be optimized for the best separation of the analyte from any impurities.

3. Standard and Sample Preparation:

  • Stock Standard Solution: Prepare a 1 mg/mL stock solution of 2-Amino-7-methoxy-3-methylquinoline hydrochloride in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

5. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.[3]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment within the same laboratory.[3]

  • Reproducibility: Compare the results obtained from the different laboratories participating in the study.[3]

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]

General Experimental Workflow for Chromatographic Analysis

Prep Sample & Standard Preparation HPLC HPLC System Setup (Column, Mobile Phase, etc.) Prep->HPLC Inject Sample Injection HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition & Processing Detect->Data Report Result Calculation & Reporting Data->Report

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-7-methoxy-3-methylquinoline hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, scientifically grounded system. Handling specialized intermediates like 2-Amino-7-methoxy-3-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, scientifically grounded system. Handling specialized intermediates like 2-Amino-7-methoxy-3-methylquinoline hydrochloride (CAS: 1171863-09-4) requires an understanding of the compound's physicochemical behavior to design fail-safe operational workflows.

This guide provides an in-depth, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific quinoline derivative.

Part 1: Hazard Profile & Risk Assessment

Before donning any PPE, we must understand the inherent risks of the molecule. 2-Amino-7-methoxy-3-methylquinoline hydrochloride is a solid powder utilized in organic synthesis and drug discovery. Its primary hazards stem from its acute oral toxicity and its classification as a combustible solid and severe environmental pollutant.

Table 1: Physicochemical Hazards and Operational Implications

Property / ClassificationValue / DesignationOperational Implication
Molecular Weight 224.69 g/mol Determines stoichiometric calculations and gravimetric validation limits.
GHS Hazard Statement H302 (Acute Tox. 4 Oral)Ingestion and inhalation of aerosolized dust must be strictly prevented.
Storage Class 11 (Combustible Solids)Keep away from open flames; static electricity must be controlled during weighing.
Water Hazard Class WGK 3 (Highly hazardous)Zero-discharge policy to municipal drains; mandates strict waste segregation.

Part 2: Causality-Driven PPE Matrix

According to , PPE selection must be directly tied to a rigorous workplace hazard assessment. The following matrix explains what to wear and the mechanistic why behind each choice.

  • Eye/Face Protection: Tight-fitting Safety Goggles (EN 166 compliant)

    • Causality: Fine hydrochloride powders can easily aerosolize during spatial transfer. Standard safety glasses leave the orbital cavity exposed to airborne particulates from the sides and bottom; goggles provide a hermetic seal against H302-classified dust.

  • Hand Protection: Double-Gloving with Nitrile (Minimum 0.11 mm thickness, EN 374)

    • Causality: The outer glove acts as the primary barrier against the chemical and can be frequently changed if contaminated. The inner glove maintains a continuous sterile and chemical barrier during the doffing process, preventing accidental dermal transfer to the face or mouth.

  • Body Protection: Flame-Resistant (FR) Laboratory Coat with Knit Cuffs

    • Causality: Because this compound is a Class 11 combustible solid [1], an FR coat mitigates localized fire risks if handled near reactive reagents. Knit cuffs are critical; they prevent the sleeves from dragging across contaminated surfaces or accidentally knocking over source vials.

  • Respiratory Protection: N95 or P100 Particulate Respirator

    • Causality: While all handling should occur inside a certified fume hood, a respirator is required if engineering controls fail or during a spill cleanup outside the hood. This prevents the inhalation of toxic particulates [2].

Part 3: Self-Validating Operational Protocol

Do not just move powder from point A to point B; treat every transfer as an analytical procedure. This protocol utilizes a self-validating gravimetric system to ensure zero environmental contamination.

Step 1: Environmental Preparation & Static Mitigation

  • Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the deck of unnecessary clutter to minimize cross-contamination.

  • Pass an anti-static zero-stat gun over the weighing boat and metal spatula.

    • Causality: Combustible powders hold static charges, causing them to "jump" and aerosolize upon contact with a spatula. Neutralizing the charge ensures the powder remains bound to the boat.

Step 2: Gravimetric Validation (The Self-Validating Step)

  • Tare the empty, closed source vial on the analytical balance.

  • Transfer the estimated required mass to the static-free weighing boat.

  • Weigh the closed source vial again.

    • Validation: The mass difference of the source vial must exactly match the mass reading of the weighing boat. If there is a discrepancy, powder has been lost to the environment (e.g., spilled on the balance pan), triggering immediate localized decontamination.

Step 3: Closed-System Transfer

  • Transfer the powder into the reaction vessel using a powder funnel.

  • Rinse the weighing boat and funnel with the designated reaction solvent directly into the vessel to ensure quantitative transfer and eliminate residual dust.

Part 4: Spill Response & Disposal Plan

Due to its WGK 3 classification (highly hazardous to water), absolutely no aqueous rinses containing 2-Amino-7-methoxy-3-methylquinoline hydrochloride may enter the municipal sink.

Spill Cleanup Methodology (Wet-Wiping)

  • Isolate: Stop work. Alert nearby personnel. Don a P100 respirator if the spill is outside the engineering controls.

  • Wet-Wiping (No Sweeping): Never use a brush and dustpan, which will immediately aerosolize the toxic powder. Instead, dampen a disposable absorbent pad with a compatible solvent (e.g., ethanol) and gently lay it over the powder to dissolve and trap it.

  • Inward Wiping: Wipe from the perimeter of the spill toward the center to prevent spreading the contamination footprint.

  • Validation: Shine a bright white light at a low angle across the surface to verify no particulate residue remains.

Disposal Plan (WGK 3 Compliance)

  • Solid Waste: Place all contaminated weighing boats, gloves, and spill pads into a clearly labeled, sealable hazardous waste bucket designated for "Toxic Combustible Solids."

  • Liquid Waste: Collect all reaction filtrates and equipment rinses in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.

  • Manifesting: Label the waste with the specific CAS number (1171863-09-4) and arrange for high-temperature incineration through a licensed environmental disposal contractor [3].

Part 5: Workflow Visualization

G Start Risk Assessment & PPE Donning Weighing Weighing in Fume Hood Start->Weighing Transfer Closed-System Transfer Weighing->Transfer Reaction Reaction / Assay Execution Transfer->Reaction Spill Spill Detected? Reaction->Spill Cleanup Spill Cleanup Protocol (Wet Wiping) Spill->Cleanup Yes Waste Solid/Liquid Waste Segregation (WGK 3) Spill->Waste No Cleanup->Waste Decon Decontamination & PPE Doffing Waste->Decon

Workflow for the safe handling and disposal of 2-Amino-7-methoxy-3-methylquinoline hydrochloride.

Part 6: References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press.[Link]

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2-Amino-7-methoxy-3-methylquinoline hydrochloride
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2-Amino-7-methoxy-3-methylquinoline hydrochloride
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